molecular formula C12H11NO3 B8788207 3-Acetyl-8-methoxyquinolin-4(1H)-one

3-Acetyl-8-methoxyquinolin-4(1H)-one

Cat. No.: B8788207
M. Wt: 217.22 g/mol
InChI Key: ZHVHEKLFLLQIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-8-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by an acetyl group at the 3-position and a methoxy group at the 8-position of the heterocyclic core. Quinolinones are structurally related to 8-hydroxyquinoline, a scaffold known for metal-chelating properties, antimicrobial activity, and applications in drug design . These compounds typically exhibit diverse biological activities, including antitumor and antimicrobial effects, driven by substituent-dependent interactions with biological targets .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-acetyl-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H11NO3/c1-7(14)9-6-13-11-8(12(9)15)4-3-5-10(11)16-2/h3-6H,1-2H3,(H,13,15)

InChI Key

ZHVHEKLFLLQIBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Acetyl-8-methoxyquinolin-4(1H)-one with structurally related quinolinone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (1H NMR) Solubility/Stability Insights
This compound 3-Acetyl, 8-methoxy ~260 (estimated) δ ~2.6 (acetyl CH3) Likely reduced solubility in polar solvents due to acetyl’s electron-withdrawing nature
3-Ethyl-8-methoxyquinolin-2(1H)-one 3-Ethyl, 8-methoxy 247.3 δ 1.2 (ethyl CH3), δ 3.9 (methoxy OCH3) Moderate solubility in ethanol; stable crystalline structure with intermolecular H-bonding
Compound 8f 4-Methoxy, triazole, 6-methyl 724.7 δ 7.5 (triazole H), δ 6.8 (aromatic H) Enhanced hydrophilicity from triazole; stable under synthetic conditions
(4S)-1-Allyl-4-Ethyl-... 1-Allyl, 4-ethyl 229.3 δ 5.3 (allyl CH2), δ 1.2 (ethyl CH3) High stereochemical purity (93% ee); soluble in organic solvents
3-Ethyl-4-(glucopyranosyloxy)-8-methoxy- 4-Glucopyranosyloxy, 3-ethyl, 8-methoxy 549.5 δ 5.1 (anomeric H), δ 1.2 (ethyl CH3) High molecular weight; glycosylation enhances water solubility
Key Observations:
  • Substituent Effects : The acetyl group in the target compound is electron-withdrawing, which may reduce basicity and solubility compared to electron-donating groups (e.g., ethyl or methoxy). In contrast, glycosylation (as in ) drastically increases hydrophilicity.
  • Spectral Signatures : 1H NMR shifts for acetyl CH3 (~δ 2.6) and methoxy OCH3 (~δ 3.9) align with trends observed in analogs .
  • Stability : Intermolecular hydrogen bonding in 3-ethyl-8-methoxy derivatives contributes to crystalline stability , while triazole-containing analogs (e.g., 8f) show robustness in synthetic pipelines .

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